molecular formula C21H17N3O2 B584935 2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1797982-47-8

2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B584935
CAS No.: 1797982-47-8
M. Wt: 343.386
InChI Key: PCCLYQSIGXLLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, a heterocyclic core known for its role in inhibiting JmjC histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies . The compound features a (4-benzylphenoxy)methyl substituent at the C2 position of the pyrido-pyrimidinone ring. This substitution is critical for blocking metabolism by aldehyde oxidase (AO), a hepatic enzyme responsible for rapid clearance of unsubstituted analogs . The compound’s structure enhances metabolic stability while retaining inhibitory activity against epigenetic targets implicated in cancer progression.

Properties

IUPAC Name

2-[(4-benzylphenoxy)methyl]-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21-18-10-11-22-13-19(18)23-20(24-21)14-26-17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCLYQSIGXLLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=NC4=C(C=CN=C4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been extensively modified at C2 and C8 positions to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of 2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one with key analogs:

C2-Substituted Derivatives

C2 modifications are primarily aimed at blocking AO-mediated metabolism.

Compound Name C2 Substituent Molecular Weight AO Metabolism Solubility (Predicted) Key Findings
2-((4-Benzylphenoxy)methyl) derivative (4-Benzylphenoxy)methyl ~375.4* Resistant Moderate (logP ~3.5) High metabolic stability; potential for improved target binding due to aromatic interactions .
2-Trifluoromethyl derivative (CAS 52833-58-6) CF₃ 215.13 Resistant Low (logP ~2.8) Moderate KDM inhibition; steric bulk limits AO binding .
2-tert-Butyl derivative (CAS 705291-52-7) C(CH₃)₃ 233.27 Resistant Low (logP ~3.1) Improved in vivo half-life compared to unsubstituted analogs .
Unsubstituted scaffold (Compound 3 in ) H 161.15 Susceptible High (logP ~1.2) Rapid AO-mediated clearance (t₁/₂ = 0.7 h in humans) .

*Calculated based on molecular formula.

Key Observations :

  • AO Resistance : All C2-substituted derivatives evade AO-mediated oxidation, unlike the unsubstituted scaffold .
  • Structural Impact: The (4-benzylphenoxy)methyl group in the target compound introduces significant steric bulk and aromaticity, which may enhance target affinity (e.g., KDMs) but reduce aqueous solubility compared to smaller substituents like CF₃ or tert-butyl .
C8-Substituted Derivatives

C8 modifications focus on enhancing target engagement and cell permeability.

Compound Name C8 Substituent Molecular Weight AO Metabolism Key Findings
8-(4-(2-(4-Benzylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (53b) Piperidinyl-pyrazole ~525.6 Susceptible* High KDM5B inhibition (IC₅₀ = 0.12 μM) but rapid AO clearance in vivo .
8-((Benzylamino)methyl) derivative (44a) Benzylaminomethyl 295.3 Susceptible* Moderate potency (IC₅₀ = 1.3 μM) with unoptimized metabolic stability .
8-(Thiazol-4-yl) derivative Thiazole 232.2 Susceptible* Poor solubility limits in vivo utility .

*Assumed susceptible due to lack of C2 substitution.

Key Observations :

  • Trade-offs : C8-substituted derivatives exhibit potent enzymatic inhibition but suffer from rapid AO-mediated clearance unless paired with C2 modifications .
  • Combination Strategies : Recent work explores dual C2/C8 substitutions (e.g., 2-(trifluoromethyl)-8-(piperazinyl) derivatives) to balance stability and potency .
Metabolic and Structural Insights
  • AO Binding Mechanism: Molecular modeling reveals that C2-substituted derivatives (e.g., 2-((4-Benzylphenoxy)methyl)) sterically hinder the AO active site, preventing oxidation at C2 .
  • Comparative Clearance :
    • Unsubstituted scaffold: >90% hepatic extraction in mice due to AO .
    • C2-substituted analogs: <20% hepatic extraction, with t₁/₂ extended to >6 h .

Biological Activity

2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2-[(4-benzylphenoxy)methyl]-3H-pyrido[3,4-d]pyrimidin-4-one
  • Molecular Formula: C21H17N3O2
  • CAS Number: 1797982-47-8

The compound belongs to the pyrido[3,4-d]pyrimidine class, which is known for various biological activities including anti-cancer properties.

The primary mechanism of action for this compound involves its interaction with specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for regulating cellular functions such as proliferation and survival. The compound acts as a kinase inhibitor , binding to the active site of kinases and preventing their activity, which can lead to reduced cell growth in cancerous cells.

Biological Activity

1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties by inhibiting various kinase pathways involved in tumor growth and metastasis. For example:

  • In vitro studies have shown that it effectively inhibits cell proliferation in several cancer cell lines.
  • In vivo studies demonstrated reduced tumor size in animal models treated with the compound.

2. Other Biological Activities:
Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory and neuroprotective properties. These activities are currently under investigation but may expand the therapeutic applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in cancer lines,
Anti-inflammatoryReduced markers of inflammation in models ,
NeuroprotectivePotential protective effects on neuronal cells,

Notable Research Findings

  • Kinase Inhibition Studies:
    • A study published in a peer-reviewed journal demonstrated that this compound inhibited the activity of specific kinases associated with cancer progression. The IC50 values indicated potent inhibitory effects comparable to established kinase inhibitors.
  • Animal Model Trials:
    • In an animal model study, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. This highlights its potential as a therapeutic agent in oncology.
  • Mechanistic Insights:
    • Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of intrinsic pathways, leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to access pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, including 2-((4-Benzylphenoxy)methyl) analogs?

  • Answer : The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives often involves nucleophilic cyclization or cyclofunctionalization. For example, iodine-mediated cyclization of allylthio-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones generates tricyclic thiazolo-pyrimidine derivatives, though yields may vary depending on substituents . Additionally, transamidation followed by intramolecular cyclization is a viable route for constructing the pyrimidine ring . For analogs with benzylphenoxy groups, nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) are plausible for introducing the benzylphenoxy moiety.

Q. How can the structural integrity of 2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one be confirmed experimentally?

  • Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry and confirming substituent positions, as demonstrated for structurally related pyrido[3,4-d]pyrimidin-4(3H)-one derivatives . Complementary techniques include 1H^1 \text{H}-NMR to verify proton environments and LC-MS for molecular weight confirmation. For example, 1H^1 \text{H}-NMR can identify methylene protons in the benzylphenoxy group (δ ~4.5–5.0 ppm) and aromatic protons in the pyrimidine core .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound class, and how are they optimized?

  • Answer : Pyrido[3,4-d]pyrimidin-4(3H)-ones typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility. Stability studies should assess susceptibility to hydrolysis (e.g., lactam ring opening) under acidic/basic conditions. Substituents like methyl or benzyl groups can enhance lipophilicity, while polar groups (e.g., hydroxyl, amine) improve aqueous solubility . Stability in biological matrices (e.g., plasma) should be evaluated via LC-MS to identify degradation products .

Advanced Research Questions

Q. What mechanistic insights exist for the role of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as histone lysine demethylase (KDM) inhibitors?

  • Answer : Derivatives of this scaffold, particularly C8-substituted analogs, inhibit KDM4 and KDM5 subfamilies by chelating Fe(II) in the enzyme active site. Structural studies reveal that the pyrido[3,4-d]pyrimidin-4(3H)-one core binds to the catalytic JmjC domain, while substituents like benzylphenoxy groups enhance selectivity and cell permeability . Target engagement is validated using cellular assays (e.g., H3K4me3/H3K36me3 demethylation inhibition) .

Q. How does aldehyde oxidase (AO) metabolism impact the pharmacokinetic profile of this compound, and what strategies mitigate rapid clearance?

  • Answer : Unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-ones are susceptible to AO-mediated oxidation at the C2 position, leading to high hepatic clearance (e.g., mouse liver microsomes: CLint>50%_{\text{int}} > 50\% ). Introducing a C2 substituent (e.g., methyl, benzyl) blocks AO activity, as shown by LC-MS and 1H^1 \text{H}-NMR metabolite identification . Molecular docking into the human AO crystal structure (PDB: 4UHW) confirms steric hindrance from C2 groups .

Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity of 2-((4-Benzylphenoxy)methyl) analogs?

  • Answer : For microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition, use LPS-stimulated human monocyte/macrophage assays to measure PGE2_2 suppression (IC50_{50} values). In vivo, collagen-induced arthritis (CIA) models in mice assess efficacy in reducing inflammation . Structural analogs (e.g., quinazolin-4(3H)-ones) show IC50_{50} values <100 nM in mPGES-1 inhibition, with selectivity over COX-2 .

Q. How do structural modifications influence selectivity between related targets (e.g., KDM4 vs. KDM5 demethylases)?

  • Answer : Substituent size and polarity dictate selectivity. For instance, bulky C8 groups (e.g., aryl) enhance KDM4 affinity, while smaller groups (e.g., methyl) favor KDM5 inhibition. Competitive binding assays (e.g., AlphaScreen) and crystallography of inhibitor-enzyme complexes guide optimization. Compound 41 (C8-phenyl derivative) shows 10-fold selectivity for KDM4C over KDM5C .

Contradictions and Resolution

Q. Discrepancies in reported metabolic stability: How do species differences (e.g., mouse vs. human AO activity) affect translational research?

  • Answer : Mouse AO exhibits higher catalytic efficiency than human AO for pyrido[3,4-d]pyrimidin-4(3H)-one oxidation, leading to overprediction of human clearance. Use species-specific liver microsomes or recombinant AO isoforms to validate metabolic pathways. C2-substituted derivatives eliminate this discrepancy by bypassing AO metabolism entirely .

Methodological Recommendations

  • Metabolite Identification : Combine LC-HRMS with isotopic labeling or 1H^1 \text{H}-NMR to trace oxidation sites .
  • Target Engagement : Employ cellular thermal shift assays (CETSA) or NanoBRET to confirm intracellular target binding .
  • Synthetic Optimization : Use iodine-mediated cyclization for tricyclic derivatives but optimize reaction conditions (e.g., stoichiometry, temperature) to improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.